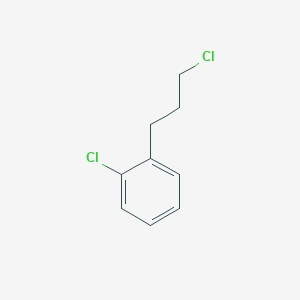

1-Chloro-2-(3-chloropropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCHRPAULDQGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloro 2 3 Chloropropyl Benzene and Its Structural Analogues

Strategies for Constructing the 1-Chloro-2-(3-chloropropyl)benzene Core

The primary challenge in synthesizing this compound lies in the precise installation of the two substituents on the aromatic ring. The directing effects of the substituents and the potential for side reactions necessitate careful consideration of the synthetic sequence and reaction conditions.

Friedel-Crafts Alkylation Approaches for Aryl-Alkyl Bond Formation

A common and direct method for forming the aryl-alkyl bond is the Friedel-Crafts alkylation. byjus.comsaskoer.cavedantu.com This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. byjus.comvedantu.com In the context of this compound synthesis, this would typically involve the reaction of chlorobenzene (B131634) with a three-carbon alkylating agent bearing a chlorine atom.

However, direct alkylation with 1,3-dichloropropane (B93676) can be problematic due to the potential for carbocation rearrangements and polyalkylation. pw.liveorganic-chemistry.org The alkyl group, once attached, activates the ring, making it more susceptible to further alkylation. organic-chemistry.org

The choice of catalyst and reaction conditions is paramount in a successful Friedel-Crafts alkylation. Lewis acids are typically employed to generate the electrophilic carbocation from the alkyl halide. byjus.comvedantu.com The reactivity of these catalysts varies, with a common order being AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ > BCl₃ > BF₃. pw.live For less reactive alkyl halides, a more active catalyst is generally required. pw.live

To circumvent the issues of polyalkylation and carbocation rearrangement associated with direct alkylation, a Friedel-Crafts acylation followed by reduction is often a more reliable strategy. organic-chemistry.orgquora.com This two-step alternative involves first reacting chlorobenzene with propanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form a ketone. quora.comquora.com The acyl group is a deactivating group, which prevents further reactions on the aromatic ring. libretexts.org The subsequent reduction of the carbonyl group to a methylene (B1212753) group yields the desired propyl substituent.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Reactions

| Catalyst | Relative Activity | Common Applications |

| AlCl₃ | High | Alkylation and Acylation byjus.comvedantu.com |

| FeCl₃ | Moderate | Alkylation and Acylation byjus.com |

| BF₃ | Lower | Alkylation pw.live |

| ZnCl₂ | Low | Used for more reactive halides pw.live |

This table provides a general overview of common Lewis acid catalysts and their relative activities in Friedel-Crafts reactions.

The mechanism of the Friedel-Crafts alkylation proceeds through a series of well-defined steps. byjus.comvedantu.com

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a highly electrophilic carbocation or a polarized complex that behaves like a carbocation. byjus.compw.livemasterorganicchemistry.com In the case of primary halides, a discrete carbocation may not fully form; instead, a complex with the Lewis acid enhances the electrophilicity of the carbon atom. pw.live

Electrophilic Attack: The π electrons of the aromatic ring act as a nucleophile, attacking the carbocation. byjus.comsaskoer.ca This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. byjus.comyoutube.comyoutube.com The aromaticity of the ring is temporarily lost during this step. byjus.com

Deprotonation and Regeneration of Aromaticity: A weak base, often the halide ion from the catalyst complex, removes a proton from the carbon atom where the alkyl group has attached. byjus.comsaskoer.ca This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further reaction cycles. byjus.commasterorganicchemistry.com

Halogenation and Functionalization Techniques to Introduce Chlorine Substituents

The chlorine atom on the benzene (B151609) ring of this compound is typically introduced either by starting with a pre-halogenated benzene derivative or by performing a halogenation reaction on a substituted benzene ring.

Aromatic halogenation is an electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a halogen. masterorganicchemistry.comlibretexts.org This is commonly achieved by reacting the aromatic compound with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgyoutube.com The catalyst polarizes the halogen molecule, making it more electrophilic and susceptible to attack by the aromatic ring. masterorganicchemistry.comchemistrysteps.com

For the synthesis of this compound, starting with chlorobenzene and performing a Friedel-Crafts reaction is a logical approach. The chlorine atom already present on the ring is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. chemistrysteps.comyoutube.com Therefore, the Friedel-Crafts alkylation or acylation of chlorobenzene would be expected to yield a mixture of ortho and para substituted products. youtube.comvaia.com

Exploration of Novel and Efficient Synthetic Routes for Chloropropylbenzene Derivatives

While Friedel-Crafts reactions are a classical approach, modern organic synthesis is continually seeking more efficient, selective, and environmentally benign methods for constructing molecules like chloropropylbenzene derivatives.

Modern Catalytic Methods for Carbon-Carbon and Carbon-Halogen Bond Formation

Recent advancements in catalysis have provided powerful new tools for forging carbon-carbon and carbon-halogen bonds. These methods often offer milder reaction conditions, greater functional group tolerance, and improved selectivity compared to traditional methods.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. nih.gov While typically used for creating biaryl linkages, variations of these methods can be adapted for alkyl-aryl coupling. For instance, photoredox catalysis has emerged as a powerful strategy for generating carbon-centered radicals from alkyl halides under mild conditions, which can then be coupled with aromatic partners. nih.govacs.org

Furthermore, the direct functionalization of C-H bonds is a rapidly developing area. acs.orgacs.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. acs.org For example, dual catalytic systems combining a transition metal with a photocatalyst can enable the direct arylation and alkylation of C(sp³)-H bonds. acs.org

In the realm of halogenation, newer reagents and catalytic systems provide alternatives to the classical Lewis acid-catalyzed approach. For instance, N-halosuccinimides (NCS for chlorination, NBS for bromination) can be effective halogenating agents, sometimes without the need for a strong Lewis acid. chemistrysteps.com

Biocatalysis is also emerging as a green alternative for Friedel-Crafts type reactions. nih.gov Enzymes can catalyze alkylation and acylation reactions under mild, aqueous conditions, offering high selectivity and reducing the use of toxic reagents and solvents. nih.gov

Microwave-Assisted Synthesis and Other Enhanced Reaction Methodologies in Related Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation in Friedel-Crafts reactions, a key method for the synthesis of alkylated benzenes, has been an area of active research. pitt.edu

Microwave heating relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This process, known as dielectric heating, can lead to rapid and uniform heating of the reaction mixture, often resulting in significant rate enhancements. anton-paar.com For the synthesis of compounds analogous to this compound, microwave-assisted Friedel-Crafts alkylation or acylation can offer significant advantages. For instance, the alkylation of an aromatic ring with a suitable three-carbon electrophile can be expedited.

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from related systems. For example, the microwave-assisted acylation of toluene (B28343) with various anhydrides in the presence of aluminum chloride has been shown to proceed rapidly, affording a single regioisomer in good yields within 15 minutes. beilstein-journals.org Similarly, microwave irradiation has been successfully employed in the synthesis of various substituted heterocyclic and aromatic compounds, demonstrating the broad applicability of this technology. nih.govmdpi.comugm.ac.id

The table below illustrates a comparative example of a conventional versus a microwave-assisted Friedel-Crafts acylation for a related system, highlighting the typical enhancements observed.

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation of Toluene with Acetic Anhydride | Conventional Heating (Reflux) | 2 hours | 70 | beilstein-journals.org |

| Microwave Irradiation (150 W) | 15 minutes | 85 | beilstein-journals.org |

Other enhanced reaction methodologies that could be applied to the synthesis of this compound and its analogues include the use of ionic liquids as catalysts and reaction media. Ionic liquids can act as both a Lewis acid catalyst and a microwave-absorbing medium, facilitating efficient and clean reactions. acs.org

Stereochemical Control and Regioselective Synthesis in Analogous Systems

The synthesis of this compound presents a significant challenge in terms of regioselectivity: directing the incoming 3-chloropropyl group to the ortho position of chlorobenzene. In electrophilic aromatic substitution reactions like the Friedel-Crafts alkylation, the existing substituent on the benzene ring dictates the position of the incoming group. A chloro substituent is known to be an ortho, para-director. youtube.com However, the para product is often favored due to reduced steric hindrance. ajrconline.org

Achieving high regioselectivity for the ortho product often requires specific strategies. One approach is the use of a directing group that can coordinate to the reagent and deliver it to the ortho position. While not directly applicable to a simple chloro substituent, this strategy is widely used in the synthesis of complex aromatic compounds. gu.se

Another strategy to control regioselectivity is to employ a two-step sequence involving an initial acylation followed by reduction. The acyl group is a meta-director. However, if the starting material is chlorobenzene (an ortho, para-director), a Friedel-Crafts acylation would still yield a mixture of ortho and para products. To achieve the desired 1,2-substitution pattern, one might consider starting with a different precursor that favors ortho substitution.

Furthermore, if the propyl chain were to contain a stereocenter, achieving stereochemical control would be crucial. This can be accomplished through the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. osi.lvnumberanalytics.com For example, a chiral auxiliary could be attached to the propyl side chain precursor to control the formation of a specific stereoisomer during the alkylation step. Diastereoselective synthesis, which controls the formation of one diastereomer over another, is a key strategy in the synthesis of complex chiral molecules. numberanalytics.com

The following table provides a conceptual overview of how different synthetic strategies can influence the regioselectivity in the alkylation of chlorobenzene.

| Reaction Type | Directing Group Effect | Expected Major Product(s) | Strategy for ortho-Selectivity |

|---|---|---|---|

| Friedel-Crafts Alkylation | -Cl (ortho, para-directing) | Mixture of ortho and para isomers (para often major) | Use of a removable ortho-directing group on the starting material. |

| Directed ortho-Metalation followed by Alkylation | A suitable directing group (e.g., -CONR₂) | Predominantly ortho isomer | Installation and subsequent removal of the directing group. |

Considerations for Preparative Scale Synthesis and Yield Optimization

Scaling up the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several challenges. For microwave-assisted reactions, the limited penetration depth of microwaves into the reaction mixture can lead to uneven heating in large batch reactors. pitt.edu To overcome this, strategies such as continuous-flow microwave synthesis and the use of multi-mode microwave reactors are employed. acs.org Continuous-flow systems, where the reaction mixture is pumped through a microwave-irradiated zone, allow for uniform heating and better temperature control, making the process more scalable and reproducible. acs.org

Yield optimization is a critical aspect of preparative scale synthesis. For Friedel-Crafts reactions, key parameters to optimize include the choice of Lewis acid catalyst, solvent, reaction temperature, and the molar ratio of reactants. The use of a more active catalyst can increase the reaction rate but may also lead to more side products. Therefore, a careful balance must be struck. Temperature control is crucial to minimize polysubstitution, where more than one alkyl group is added to the aromatic ring.

The following table outlines key parameters and their potential impact on yield and scalability in a hypothetical preparative scale synthesis of an ortho-alkylated chlorobenzene derivative.

| Parameter | Consideration for Scale-Up | Impact on Yield and Purity | Optimization Strategy |

|---|---|---|---|

| Reaction Vessel | Batch vs. Continuous Flow | Flow reactors can improve heat transfer and reproducibility on a larger scale. | Transition from batch to continuous flow for improved process control. |

| Microwave Power | Homogeneous energy distribution | Uneven heating can lead to side reactions and reduced yield. | Use of multi-mode reactors or continuous flow systems. |

| Catalyst Loading | Cost and downstream purification | Higher loading may increase rate but also cost and waste. | Screening for optimal catalyst concentration to balance rate and efficiency. |

| Temperature | Exothermicity and side reactions | Higher temperatures can increase rate but may decrease selectivity. | Precise temperature monitoring and control, especially in flow reactors. |

| Reactant Stoichiometry | Minimizing excess reagents | Using a large excess of one reactant can drive the reaction to completion but complicates purification. | Optimization of molar ratios to maximize conversion of the limiting reagent. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Chloro 2 3 Chloropropyl Benzene

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. byjus.comuci.edu The rate and regioselectivity of EAS on 1-chloro-2-(3-chloropropyl)benzene are governed by the electronic and steric effects of the existing chloro and propyl substituents.

The position of an incoming electrophile on the benzene ring is directed by the substituents already present. wikipedia.org Substituents are classified as either activating or deactivating and as either ortho, para-directing or meta-directing.

Propyl Group (-CH₂CH₂CH₂Cl): As an alkyl group, the propyl substituent is classified as a weakly activating group. pressbooks.publibretexts.org It donates electron density to the ring primarily through an inductive effect, which stabilizes the positively charged sigma complex formed during the substitution. libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the alkyl group. Consequently, the propyl group is an ortho, para-director. libretexts.org

Chlorine Atom (-Cl): Halogens are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring inductively, making them deactivating groups (i.e., the reaction is slower than with benzene). pressbooks.puborganicchemistrytutor.com However, they possess lone pairs of electrons that can be donated through resonance, which preferentially stabilizes the carbocation intermediates for ortho and para attack. organicchemistrytutor.comyoutube.com This resonance effect, despite being weaker than the inductive withdrawal, is sufficient to make chlorine an ortho, para-director. uci.edupressbooks.pub

The available positions for substitution are C4, C5, and C6 (C3 is generally considered too sterically hindered).

Position 4 (para to -Cl, meta to -propyl): Favorable due to being para to the chloro group.

Position 5 (para to -propyl, meta to -Cl): Favorable due to being para to the stronger directing propyl group.

Position 6 (ortho to -Cl, ortho to -propyl): Electronically favorable, but may be disfavored due to significant steric hindrance from two adjacent substituents. libretexts.org

Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at the C4 and C5 positions likely predominating over the sterically hindered C6 position.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions |

|---|---|---|---|---|

| Propyl Group | Inductively Donating | Activating (Weak) pressbooks.pub | Ortho, Para libretexts.org | C3 (ortho), C5 (para) |

| Chlorine | Inductively Withdrawing, Resonance Donating | Deactivating (Weak) pressbooks.puborganicchemistrytutor.com | Ortho, Para pressbooks.pub | C3 (ortho), C6 (ortho), C4 (para) |

The outcomes of EAS reactions are highly dependent on the chosen reaction conditions and catalysts. Aromatic rings are generally less reactive towards electrophiles than alkenes, necessitating the use of catalysts to activate the electrophile. uomustansiriyah.edu.iqmasterorganicchemistry.com

Catalyst Role: For many EAS reactions, such as halogenation and Friedel-Crafts reactions, a Lewis acid catalyst (e.g., AlCl₃, FeBr₃, FeCl₃) is required. wikipedia.orgmasterorganicchemistry.com The catalyst interacts with the electrophilic reagent to generate a more potent electrophile, which can then be attacked by the nucleophilic benzene ring. masterorganicchemistry.commasterorganicchemistry.com For example, in chlorination, FeCl₃ polarizes the Cl-Cl bond, making one chlorine atom more electrophilic. youtube.com

Reaction Conditions: Temperature and solvent can influence both the rate of reaction and the distribution of products. Higher temperatures can lead to faster reactions but may also promote side reactions or the formation of thermodynamically favored products over kinetically favored ones. In some cases, such as sulfonation, the reaction is reversible, and controlling the temperature and concentration of reagents is crucial for obtaining the desired product. byjus.com

| EAS Reaction | Typical Reagents and Catalyst | Generated Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ uomustansiriyah.edu.iq | NO₂⁺ (Nitronium ion) | 1-Chloro-5-nitro-2-(3-chloropropyl)benzene and 1-Chloro-4-nitro-2-(3-chloropropyl)benzene |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ wikipedia.org | "Br⁺" (Polarized Br-Br-FeBr₃ complex) | 1-Bromo-5-chloro-2-(3-chloropropyl)benzene and 1-Bromo-4-chloro-2-(3-chloropropyl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ masterorganicchemistry.com | R⁺ (Carbocation) | Generally disfavored on deactivated rings; potential for rearrangements. vanderbilt.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ masterorganicchemistry.com | RCO⁺ (Acylium ion) | Yields a ketone, primarily at the C5 and C4 positions. The resulting product is more deactivated. vanderbilt.edu |

| Sulfonation | Fuming H₂SO₄ (SO₃) byjus.com | SO₃ (or ⁺SO₃H) | 4-Chloro-5-(3-chloropropyl)benzenesulfonic acid and 5-Chloro-4-(3-chloropropyl)benzenesulfonic acid |

Nucleophilic Substitution Reactions on the Chloropropyl Side Chain

The chlorine atom on the propyl side chain is susceptible to attack by nucleophiles, enabling the introduction of a wide array of functional groups. These reactions primarily proceed via nucleophilic substitution (Sₙ) mechanisms.

The structure of the substrate—a primary alkyl chloride—is the key factor in determining the operative nucleophilic substitution mechanism.

Sₙ2 Pathway: Bimolecular nucleophilic substitution (Sₙ2) is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. byjus.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comyoutube.com This pathway is strongly favored for primary alkyl halides like the chloropropyl group because there is minimal steric hindrance to the nucleophile's backside attack, and the formation of a high-energy primary carbocation (required for an Sₙ1 reaction) is highly unfavorable. byjus.commasterorganicchemistry.com

Sₙ1 Pathway: Unimolecular nucleophilic substitution (Sₙ1) is a two-step process that involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. byjus.com The rate is dependent only on the substrate concentration. This pathway is not significant for the chloropropyl side chain due to the instability of the resulting primary carbocation. chemicalnote.com

Competitive Elimination (E2) Reactions: Elimination reactions, which result in the formation of an alkene, are common competitors to substitution reactions. The bimolecular elimination (E2) pathway is also a single-step process and is favored by strong, sterically hindered bases. In the case of this compound, a strong base could abstract a proton from the carbon adjacent to the C-Cl bond, leading to the formation of 1-chloro-2-(prop-2-en-1-yl)benzene and eliminating HCl. The choice of nucleophile and reaction conditions determines the ratio of substitution to elimination products.

The Sₙ2 reactivity of the chloropropyl side chain allows for its conversion into a variety of other functional groups, making it a versatile synthetic intermediate. The reaction involves attacking the terminal carbon of the propyl chain with a suitable nucleophile.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name |

|---|---|---|---|

| Hydroxide (HO⁻) | Sodium Hydroxide (NaOH) | Alcohol (-OH) | 3-(2-Chlorophenyl)propan-1-ol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether (-OR) | 1-Chloro-2-(3-methoxypropyl)benzene |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-C≡N) | 4-(2-Chlorophenyl)butanenitrile |

| Ammonia (B1221849) (NH₃) | Aqueous Ammonia | Primary Amine (-NH₂) | 3-(2-Chlorophenyl)propan-1-amine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) | 1-(3-Azidopropyl)-2-chlorobenzene |

| Iodide (I⁻) | Sodium Iodide (NaI) | Alkyl Iodide (-I) | 1-Chloro-2-(3-iodopropyl)benzene |

Halide exchange reactions, most notably the Finkelstein reaction, are Sₙ2 processes where one halogen atom is replaced by another. wikipedia.org The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). wikipedia.org

The mechanism is an equilibrium, but it is driven toward the product, an alkyl iodide, because sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture according to Le Châtelier's principle. wikipedia.org

R-Cl + NaI (acetone) ⇌ R-I + NaCl(s)↓

This process is highly relevant for the functionalization of this compound. Although the chloropropyl group is already reactive, converting it to an iodopropyl group significantly enhances its reactivity in subsequent nucleophilic substitution reactions. Iodide is a much better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. This conversion can facilitate reactions with weaker nucleophiles or improve yields in other Sₙ2 reactions.

Cross-Coupling Reactions Involving Haloaromatic and Haloalkyl Centers

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound offers two reactive sites for such transformations. rsc.org The differing nature of the aryl chloride and the primary alkyl chloride allows for selective or sequential coupling reactions.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, nickel, or iron catalysts, are instrumental in modern organic synthesis. nih.govnih.gov The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is a prominent example. wikipedia.orgfishersci.co.uk

In the context of this compound, the aryl chloride is generally more reactive towards palladium-catalyzed cross-coupling than the alkyl chloride under typical Suzuki-Miyaura conditions. This difference in reactivity allows for selective functionalization at the aromatic ring. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: nrochemistry.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-chlorine bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. nrochemistry.com

The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity. While standard conditions often favor coupling at the aryl chloride, specialized catalytic systems have been developed to facilitate the coupling of alkyl halides, including those with β-hydrogens. sioc-journal.cnrsc.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. wikipedia.orgorganic-chemistry.org |

Reductive coupling reactions offer an alternative pathway for carbon-carbon bond formation, often proceeding through different mechanisms than traditional cross-coupling reactions. These methods can be particularly useful for coupling alkyl halides. While specific examples for this compound are not extensively detailed in the provided results, general principles of reductive coupling of alkyl halides can be applied.

These strategies may involve the use of reducing metals or low-valent transition metal complexes to generate organometallic intermediates from the alkyl chloride portion of the molecule. These intermediates can then react with a variety of electrophiles to form new carbon-carbon bonds. The reactivity of the aryl chloride versus the alkyl chloride would need to be carefully considered to achieve selective coupling.

Oxidation-Reduction Transformations of Aromatic and Aliphatic Halides

The chemical behavior of this compound is also defined by its susceptibility to oxidation and reduction reactions. These transformations can target either the aromatic ring or the aliphatic side chain, depending on the reagents and reaction conditions employed.

Oxidation of the propyl side chain can lead to the formation of various oxygenated derivatives. For instance, strong oxidizing agents can potentially oxidize the propyl group to a carboxylic acid. The benzene ring itself is generally resistant to oxidation, except under harsh conditions that can lead to ring cleavage.

Reduction reactions can target both the chloro substituents and the aromatic ring. Catalytic hydrogenation, for example, can lead to the removal of the chlorine atoms (hydrodehalogenation) and, under more forcing conditions, the saturation of the aromatic ring. The relative ease of reduction of the aryl versus the alkyl chloride would depend on the specific catalyst and reaction conditions.

Radical Reaction Pathways in Chlorinated Propylbenzenes

Radical reactions provide a distinct set of transformations for chlorinated propylbenzenes, often initiated by light or radical initiators. masterorganicchemistry.com These reactions proceed through a chain mechanism involving radical intermediates. libretexts.org

Radical chain reactions are characterized by three main stages: initiation, propagation, and termination. numberanalytics.comnumberanalytics.comlibretexts.org

Initiation: The reaction is initiated by the formation of radicals, typically through the homolytic cleavage of a weak bond by heat or light. libretexts.orgchemistrysteps.com In the context of reactions involving chlorine, this often involves the dissociation of molecular chlorine (Cl₂) into two chlorine radicals. youtube.comlumenlearning.com

Propagation: The highly reactive chlorine radical can then abstract a hydrogen atom from the propyl side chain of this compound, generating an alkyl radical and HCl. chemistrysteps.comlibretexts.org This alkyl radical can then react with another molecule of Cl₂, forming a new chlorinated product and another chlorine radical, which continues the chain. libretexts.orgyoutube.com The position of hydrogen abstraction is influenced by the stability of the resulting radical, with benzylic and tertiary positions being more reactive. youtube.com

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.orgchemistrysteps.com

Table 2: Stages of a Radical Chain Reaction

| Stage | Description | Key Feature |

|---|---|---|

| Initiation | Formation of initial radical species. libretexts.org | Requires energy input (heat or light). chemistrysteps.com |

| Propagation | A radical reacts with a stable molecule to form a new radical. libretexts.org | The chain reaction continues. youtube.com |

Photo-induced radical processes utilize light to generate radical intermediates, enabling a variety of functionalization reactions. rsc.org The generation of chlorine radicals from various precursors under photochemical conditions is a powerful tool for C-H bond functionalization. nih.gov

For this compound, photo-induced radical reactions can lead to further halogenation or other modifications of the propyl side chain. The regioselectivity of these reactions is governed by the stability of the radical intermediates formed upon hydrogen abstraction. The benzylic position, if available in related structures, is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. youtube.com While this compound lacks a benzylic C-H bond on the propyl chain, other C-H bonds can still undergo radical substitution.

Strategic Applications of 1 Chloro 2 3 Chloropropyl Benzene in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

1-Chloro-2-(3-chloropropyl)benzene serves as a pivotal starting material in synthetic chemistry due to the differential reactivity of its two chloro substituents. The chlorine atom on the propyl chain is susceptible to nucleophilic substitution, while the chlorine on the benzene (B151609) ring is more inert but can participate in or influence electrophilic aromatic substitutions and cross-coupling reactions. This dichotomy in reactivity allows chemists to orchestrate multi-step syntheses with a high degree of control, building complex molecules by addressing each functional site in a planned sequence. youtube.comlumenlearning.com

Precursor for Advanced Building Blocks and Functional Organic Scaffolds

The true synthetic utility of this compound is realized in its transformation into more elaborate building blocks, particularly for the synthesis of heterocyclic compounds. These scaffolds are central to medicinal chemistry and materials science.

Benzoxazoles and benzoxazolones are privileged heterocyclic motifs known for a wide range of biological activities. nih.govwikipedia.orgnih.gov The synthesis of these structures typically involves the cyclization of 2-aminophenol (B121084) precursors. organic-chemistry.org While not a direct precursor, this compound can be strategically employed to construct the necessary substituted 2-aminophenols.

A potential synthetic route involves the initial nucleophilic substitution of the aromatic chlorine with an amino group, followed by the introduction of a hydroxyl group at the ortho position. The resulting functionalized 2-aminophenol, now bearing a chloropropyl side chain, can undergo intramolecular cyclization to form a benzoxazole (B165842) ring. Alternatively, reaction with phosgene (B1210022) or its equivalents can lead to benzoxazolone derivatives. organic-chemistry.orggoogle.com The chloropropyl chain remains available for subsequent modifications, such as forming an additional fused ring.

Table 1: Synthetic Strategy for Benzoxazole Derivatives

| Step | Description | Precursor | Key Reagents | Product |

| 1 | Amination & Hydroxylation | This compound | Ammonia (B1221849)/amine, Hydroxylating agent | 2-Amino-3-(3-chloropropyl)phenol |

| 2 | Intramolecular Cyclization | 2-Amino-3-(3-chloropropyl)phenol | Acid or coupling agent | Substituted Benzoxazole |

Benzimidazoles are another class of heterocyclic compounds with significant applications in pharmaceutical research. rsc.orguomustansiriyah.edu.iq The most common synthetic strategy is the condensation of an o-phenylenediamine (B120857) (1,2-benzenediamine) with an aldehyde or carboxylic acid. nih.govijpsm.com this compound is a suitable starting material for preparing the required substituted o-phenylenediamines.

The synthesis can be envisioned by first introducing a nitro group ortho to the chloropropyl chain via electrophilic nitration. The chloro group on the ring helps direct this substitution. Subsequent reduction of the nitro group to an amine, followed by nucleophilic substitution of the aromatic chlorine with ammonia or an amine, would yield the target 1-(3-chloropropyl)benzene-2,3-diamine. This intermediate can then be reacted with a variety of one-carbon synthons (like aldehydes or formic acid) to construct the imidazole (B134444) portion of the benzimidazole (B57391) ring system. researchgate.net

The reactive chloropropyl side chain of this compound is ideal for building a variety of non-fused heterocyclic rings through intramolecular cyclization. nih.govorganic-chemistry.org This approach provides a direct route to valuable scaffolds in drug discovery. openmedicinalchemistryjournal.comnih.govrsc.org

For the synthesis of nitrogen-containing heterocycles, the initial step involves the reaction of the chloropropyl group with a nitrogen nucleophile, such as an amine or azide. researchgate.net For example, substitution of the aromatic chlorine with an amino group, followed by intramolecular nucleophilic attack from this new amine onto the chloropropyl chain, would lead to the formation of a tetrahydroquinoline derivative.

Similarly, sulfur-containing heterocycles can be constructed. nih.govarkat-usa.org Reaction of this compound with a sulfur nucleophile like sodium sulfide (B99878) or a thiol can lead to an intermediate that cyclizes to form a thiane (B73995) or related sulfur-containing ring fused to the benzene core. researchgate.netresearchgate.net The use of elemental sulfur in modern synthetic methods also provides a pathway to various sulfurated heterocycles.

Table 2: General Strategies for Heterocycle Construction

| Heterocycle Type | Nucleophile | Intermediate | Resulting Ring System |

| Nitrogen-containing | Amine (R-NH₂) | N-substituted aminopropylbenzene | Tetrahydroquinoline, Piperidine fused rings |

| Sulfur-containing | Thiol (R-SH) | S-substituted thiopropylbenzene | Thiochromane, Thiane fused rings |

Building Block for Halogenated Organic Materials and Functional Molecules

The presence of two chlorine atoms makes this compound an excellent building block for halogenated organic materials. bldpharm.comnih.gov Related structures, such as 1,4-dichloro-2-(3-chloropropyl)benzene, are recognized as important intermediates in chemical manufacturing. chemscene.combldpharm.com The title compound can be used to synthesize molecules where the halogens are retained as key functional elements or serve as handles for further diversification. For example, the aromatic chlorine can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) while the aliphatic chlorine is simultaneously used for nucleophilic substitution, allowing for the convergent assembly of complex structures.

Integration into Multi-Step Synthesis Schemes for Diverse Target Compounds

The strategic placement of substituents on an aromatic ring is a cornerstone of organic synthesis. lumenlearning.com The order of reactions is critical to achieving the desired isomer. youtube.com this compound is a product of such strategic thinking and serves as a key node in longer synthetic pathways.

For instance, a synthetic plan might involve a Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride, followed by reduction and chlorination to generate the chloropropyl side chain. quora.comquora.com Once formed, this compound can be elaborated in multiple ways. One could first perform a cyclization reaction involving the propyl chain and then use the remaining aromatic chlorine as a directing group for a subsequent electrophilic aromatic substitution. Alternatively, one could first introduce another substituent onto the aromatic ring and then use the chloropropyl chain for a separate transformation. This flexibility allows chemists to navigate complex synthetic roadmaps to access a wide array of specifically substituted aromatic compounds. youtube.com

Development of Novel Reagents and Methodologies Utilizing this compound Derivatives

The transformation of this compound into more complex molecular architectures is a cornerstone of its application in advanced organic synthesis. Methodologies have been developed that harness its structure to create novel polycyclic reagents, which in turn serve as key intermediates for pharmaceuticals and other functional materials.

A significant area of development involves the intramolecular Friedel-Crafts reaction, a classic yet powerful tool for ring formation. masterorganicchemistry.com Given that this compound possesses a propyl chain ortho to a chloro-substituted benzene ring, it is an ideal substrate for intramolecular cyclization to form six-membered rings. masterorganicchemistry.com This process typically involves the generation of a carbocation on the propyl chain, which then attacks the aromatic ring to form a new cyclic structure.

One of the primary applications of this methodology is the synthesis of substituted tetralone derivatives. These compounds are important precursors for a variety of biologically active molecules. The general strategy involves the conversion of the chloropropyl group into a more reactive electrophile, which then undergoes an intramolecular Friedel-Crafts alkylation or acylation.

For instance, a widely adopted approach is the Friedel-Crafts acylation followed by an intramolecular alkylation (cyclization). A related patent describes a one-pot method for synthesizing 2,3-dihydro-1-indanone derivatives from a substituted benzene and 3-chloropropionyl chloride. This process involves an initial acylation, followed by a high-temperature cyclization reaction to form the fused ring system. google.com A similar pathway can be envisioned for this compound, where the side chain is first modified to an acyl chloride and then cyclized.

The following table outlines a representative transformation of a this compound derivative into a tetralone, a key synthetic intermediate.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 1) Mg, THF 2) CdCl₂ 3) CH₃COCl 4) AlCl₃, CS₂ | 5-Chloro-3,4-dihydro-1(2H)-naphthalenone | Data not available in provided sources | Analogous reaction pathway |

Furthermore, palladium-catalyzed reactions represent another frontier in the development of methodologies using chloro-aromatic compounds. nih.govbeilstein-journals.org These methods are prized for their efficiency and functional group tolerance. Intramolecular C-H arylation, catalyzed by palladium, offers a direct route to fused nitrogen-containing heterocycles from appropriately designed precursors. beilstein-journals.org While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general applicability of palladium catalysis to chloroarenes suggests a fertile ground for future development of novel cyclization strategies with this substrate.

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is another area of interest. A cascade involving a Prins cyclization followed by a Friedel-Crafts reaction has been used to create 4-aryltetralin-2-ols, demonstrating the potential for complex molecule synthesis starting from precursors with vinyl and aldehyde functionalities. beilstein-journals.org This highlights the possibility of developing novel multi-step, one-pot methodologies starting from derivatives of this compound.

The following table summarizes a selection of novel reagents and the methodologies developed from them, showcasing the versatility of the core structure.

| Precursor Derivative | Methodology | Resulting Novel Reagent/Scaffold | Potential Applications | Reference |

|---|---|---|---|---|

| 2-(2-Vinylphenyl)acetaldehydes | Cascade Intramolecular Prins/Friedel–Crafts Cyclization | 4-Aryltetralin-2-ols | Pharmaceutical intermediates | beilstein-journals.org |

| Substituted Benzene and 3-chloropropionyl chloride | One-pot Friedel-Crafts Acylation and Cyclization | 2,3-Dihydro-1-indanone derivatives | Pharmaceutical and agrochemical intermediates | google.com |

| O-Aryl cyclic vinylogous esters | Palladium-Catalyzed Oxidative Cyclization | Benzofuran-fused cyclohexenones | Biomedicinally relevant scaffolds | nih.gov |

| 2-Quinolinecarboxyamide with N-aryl bromide | Palladium-Catalyzed Intramolecular C-H Arylation | Fused nitrogen-containing heterocycles | Functional materials and bioactive molecules | beilstein-journals.org |

Environmental Fate and Degradation Studies of Chlorinated Propylbenzene Derivatives

Microbial Biodegradation Pathways of Haloaromatic Compounds

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental remediation. The biodegradation of these compounds, particularly under aerobic conditions, generally follows a multi-step process involving upper, middle, and lower metabolic pathways that convert toxic haloaromatics into common cellular metabolites.

For chlorinated alkylbenzenes, the degradation can be initiated on either the aromatic ring or the alkyl side chain. For instance, the biodegradation of propylbenzene can proceed through initial oxidation of the propyl side chain to form compounds like 1-phenylpropanol, or through hydroxylation of the aromatic ring. In the case of 1-Chloro-2-(3-chloropropyl)benzene, it is plausible that microorganisms could initially attack the propyl side chain through oxidation, or the aromatic ring via a dioxygenase, leading to the formation of chlorinated catechols.

The general enzymatic reactions involved in the degradation of haloaromatic compounds include:

Oxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the formation of hydroxylated intermediates.

Dehydrogenases: Following dioxygenation, dehydrogenases can convert the resulting dihydrodiols to catechols.

Hydrolases: These enzymes can be involved in the cleavage of ether bonds or the removal of halogen substituents.

Reductive dehalogenases: Under anaerobic conditions, the chlorine substituent can be removed from the aromatic ring through a process called reductive dechlorination.

The following table summarizes potential initial metabolites of this compound based on known degradation pathways of related compounds.

| Potential Initial Metabolite | Precursor Functional Group | Enzymatic Action | Metabolic Pathway |

| 1-Chloro-2-(3-hydroxypropyl)benzene | Propyl side chain | Monooxygenase | Aerobic Oxidation |

| 3-(2-Chlorophenyl)propan-1-ol | Propyl side chain | Monooxygenase | Aerobic Oxidation |

| 3-Chloro-4-(3-chloropropyl)catechol | Aromatic ring | Dioxygenase | Aerobic Oxidation |

| 2-(3-chloropropyl)benzene | Aromatic ring | Reductive dehalogenase | Anaerobic Reductive Dechlorination |

The biodegradability of chlorinated aromatic compounds is significantly influenced by their molecular structure, including the number and position of chlorine substituents. Generally, degradation rates decrease as the degree of chlorination increases. PCB isomers with more than four chlorine atoms are less susceptible to degradation.

The position of the chlorine atoms on the aromatic ring also plays a crucial role. For example, polychlorinated biphenyls (PCBs) with two chlorine atoms in the ortho position of a single ring (2,6-) or on both rings (2,2'-) exhibit very poor degradability. Furthermore, compounds with chlorine atoms on only one ring are generally degraded more rapidly than those with the same number of chlorines distributed on both rings. In the case of this compound, the single chlorine atom on the benzene (B151609) ring suggests it may be more amenable to aerobic biodegradation compared to more highly chlorinated congeners. However, the presence of the chloropropyl side chain adds complexity, and its influence on biodegradability is not well-documented.

The following table illustrates the general influence of structural features on the biodegradability of chlorinated aromatic compounds.

| Structural Feature | Influence on Biodegradability | Reasoning |

| Increasing number of chlorine substituents | Decreases biodegradability | Increased steric hindrance and electronic effects make enzymatic attack more difficult. |

| Ortho-substitution | Decreases biodegradability | Steric hindrance can prevent the binding of dioxygenase enzymes. |

| Chlorine atoms on a single ring | Generally increases biodegradability compared to distribution on multiple rings | The non-chlorinated or less-chlorinated ring is preferentially attacked. |

Numerous microorganisms capable of degrading chlorinated aromatic compounds have been isolated from contaminated environments. Bacteria from genera such as Pseudomonas, Burkholderia, Rhodococcus, and Alcaligenes have been shown to metabolize various chloroaromatics. For example, Pseudomonas cepacia has been isolated from landfill sites and shown to utilize chloroaromatic compounds. Similarly, strains of Alcaligenes and Acinetobacter have been studied for their ability to degrade a range of PCB isomers.

The isolation of microorganisms with specific degradative capabilities often involves enrichment culture techniques, where a soil or water sample from a contaminated site is cultured in a medium containing the target compound as the sole carbon source. This process selects for and promotes the growth of microorganisms that can utilize the contaminant.

Abiotic Transformation Mechanisms in Environmental Compartments

In addition to microbial degradation, abiotic processes can contribute to the transformation of chlorinated propylbenzene derivatives in the environment. These processes are influenced by environmental factors such as sunlight, pH, and the presence of reactive chemical species.

Photodegradation, or the breakdown of compounds by light, can be a significant transformation pathway for aromatic compounds in the atmosphere and surface waters. The reaction of gaseous propylbenzene molecules with photochemically generated hydroxyl radicals (·OH) is a potential, albeit potentially inefficient, transformation pathway. For chlorinated aromatic compounds, direct photolysis can occur if the compound absorbs light in the environmentally relevant UV spectrum. Indirect photolysis involves reactions with photochemically produced reactive species like hydroxyl radicals, singlet oxygen, and hydrated electrons.

While specific photoproducts for this compound have not been identified, photodegradation of other chlorinated benzenes is known to proceed through dechlorination and the formation of hydroxylated derivatives. The presence of the propyl side chain could also lead to photo-oxidation of the alkyl group.

Hydrolysis, the reaction with water, can be a degradation pathway for certain organic compounds. The rate of hydrolysis is often dependent on pH and temperature. For compounds with alkyl halide functionalities, such as the chloropropyl group in this compound, hydrolysis can lead to the replacement of the chlorine atom with a hydroxyl group, forming an alcohol. The hydrolysis of 1,3-dichloropropene, for instance, is pH-dependent, with higher pH favoring the reaction.

Other abiotic degradation pathways can include reactions with other environmental nucleophiles or redox-active minerals. For example, some chlorinated compounds can be abiotically transformed by iron-containing minerals in a process known as in situ biogeochemical transformation. This process involves the abiotic transformation of contaminants by minerals that are either naturally occurring or formed by microbial activity.

The following table summarizes potential abiotic degradation products of this compound.

| Potential Abiotic Degradation Product | Transformation Process | Environmental Compartment |

| 2-(3-chloropropyl)phenol | Photodegradation (hydroxylation) | Water, Atmosphere |

| 1-Chloro-2-(3-hydroxypropyl)benzene | Hydrolysis | Water, Soil |

| 2-Propylbenzene | Reductive dechlorination | Anoxic sediments, Groundwater |

Environmental Transport and Partitioning Behavior of Related Compounds

Chlorinated aromatic compounds, in general, exhibit a range of environmental mobility. Their tendency to volatilize from water and soil surfaces is influenced by their vapor pressure and Henry's Law constant. Compounds with higher vapor pressures and Henry's Law constants will more readily partition into the atmosphere. Conversely, their solubility in water affects their potential for transport in aqueous systems.

The partitioning of these compounds between water and organic carbon in soil and sediment is a critical process affecting their fate. This is often quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency to adsorb to soil and sediment, which can limit their mobility in groundwater but also make them more persistent in the solid phase. The octanol-water partition coefficient (Kow) is a key parameter used to estimate the potential for bioaccumulation in organisms. Compounds with high Kow values are more lipophilic and tend to accumulate in the fatty tissues of organisms.

For instance, propylbenzenes and trimethylbenzenes are known to rapidly volatilize from water and have a tendency to bioaccumulate in aquatic organisms researchgate.net. Benzene, a related parent compound, is volatile and can leach from soil into groundwater epa.govcdc.gov. Chlorinated paraffins, another class of chlorinated hydrocarbons, show varied vertical migration patterns in soil, with congeners having lower degrees of chlorination and shorter carbon chains exhibiting greater mobility scies.org. The environmental behavior of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) has also been studied, revealing their presence in various environmental matrices such as air, water, and sediment nih.govresearchgate.net.

The following table summarizes key partitioning coefficients for some related chlorinated aromatic compounds to illustrate the range of behaviors that might be expected for chlorinated propylbenzene derivatives.

| Compound | Log Kow | Log Koc | Water Solubility (mg/L) | Vapor Pressure (Pa) |

| Chlorobenzene (B131634) | 2.84 | 2.4-2.9 | 490 | 1580 |

| 1,2-Dichlorobenzene | 3.43 | 2.7-3.3 | 145 | 200 |

| 1,2,4-Trichlorobenzene | 4.02 | 3.3-3.9 | 30 | 25 |

| Benzene | 2.13 | 1.8-2.4 | 1780 | 12700 |

| n-Propylbenzene | 3.69 | 3.0-3.6 | 60 | 470 |

Note: These values are approximate and can vary with environmental conditions.

Modeling Environmental Distribution and Compartmentalization in Aquatic and Soil Systems

Fugacity-based and other multimedia environmental models are employed to predict the distribution of chemicals in the environment. These models use the physicochemical properties of a substance to estimate its partitioning between different environmental compartments such as air, water, soil, and sediment.

For a hypothetical chlorinated propylbenzene, a Level III fugacity model would likely predict its distribution based on its estimated properties. Given the presence of chlorine atoms and a propyl group, it is expected to have moderate hydrophobicity and volatility. In a standard model environment, such a compound would likely partition significantly into soil and sediment due to its anticipated moderate to high Koc value. A portion would also be found in water, with a smaller fraction partitioning to the atmosphere.

In aquatic systems, the behavior of chlorinated aromatics is influenced by factors such as water flow, sediment load, and organic carbon content. Models simulating their fate in rivers and lakes would consider processes like advection, dispersion, volatilization, sorption to suspended and bottom sediments, and degradation. For a compound like this compound, its moderate water solubility and expected sorption to organic matter would lead to its association with particulate matter, eventually settling in the sediment.

In soil systems, models would focus on processes such as leaching, volatilization, and degradation. The mobility of chlorinated propylbenzene derivatives in soil, and thus the potential for groundwater contamination, would be inversely related to their Koc value. Compounds with a higher affinity for soil organic matter will be less mobile. Volatilization from the soil surface would also be a significant removal pathway, particularly for less chlorinated and more volatile derivatives. The persistence in soil would be determined by the rates of various degradation processes, including microbial degradation.

The following table provides a hypothetical distribution of a generic chlorinated propylbenzene in a model environment, illustrating the potential compartmentalization.

| Environmental Compartment | Predicted Distribution (%) |

| Air | 5-15 |

| Water | 10-25 |

| Soil | 40-60 |

| Sediment | 20-35 |

Note: This is a hypothetical distribution and the actual partitioning will depend on the specific properties of the compound and the characteristics of the environment.

Emerging Research on Bioremediation Strategies for Chlorinated Aromatics

Bioremediation, which utilizes microorganisms to degrade or transform contaminants, is a promising and sustainable approach for cleaning up sites contaminated with chlorinated aromatic compounds nih.gov. Research in this area is continually evolving, with new strategies being developed to enhance the efficiency and broaden the applicability of this technology.

A key challenge in the bioremediation of chlorinated aromatics is their recalcitrance, which often increases with the degree of chlorination eurochlor.org. Highly chlorinated compounds are often resistant to aerobic degradation and may require anaerobic conditions for the initial dechlorination steps eurochlor.org. This has led to the development of sequential anaerobic-aerobic treatment systems eurochlor.org.

Emerging research is focusing on several key areas to overcome these challenges:

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microorganisms with known degradative capabilities to a contaminated site, while biostimulation involves adding nutrients or electron donors/acceptors to enhance the activity of indigenous microbial populations. Research is ongoing to identify and cultivate novel microbial strains and consortia with enhanced abilities to degrade a wider range of chlorinated aromatics.

Metabolic Engineering and Synthetic Biology: Advances in genetic engineering are being applied to modify microorganisms to enhance their degradative pathways. This could involve introducing new genes that code for specific dehalogenase enzymes or optimizing existing metabolic pathways to improve the rate and extent of degradation.

Microbial Fuel Cells (MFCs): MFCs are devices that use microorganisms to convert chemical energy in organic waste into electrical energy. They are being explored as a novel bioremediation technology where the degradation of chlorinated compounds can be coupled with electricity generation. The anode of the MFC provides an electron-accepting environment that can facilitate the reductive dechlorination of some chlorinated aromatics.

Nanobioremediation: This approach combines nanotechnology with bioremediation. For example, nanoparticles of zero-valent iron can be used to chemically reduce chlorinated compounds, and this can be combined with microbial degradation to treat the resulting less-chlorinated and more biodegradable products.

Phytoremediation: This strategy uses plants to remove, contain, or degrade contaminants in soil and water. Certain plants can take up chlorinated aromatics and either metabolize them or store them in their tissues. Plant-associated microbes in the rhizosphere can also play a significant role in the degradation of these compounds.

Cometabolism: In cometabolism, microorganisms degrade a contaminant while utilizing another compound as their primary energy and carbon source eurochlor.org. Research is focused on identifying effective primary substrates that can induce the production of the necessary enzymes for the fortuitous degradation of chlorinated aromatics. For example, methane-oxidizing bacteria have been shown to cometabolize trichloroethylene (TCE) clu-in.org.

The following table summarizes some emerging bioremediation strategies and their potential applications for chlorinated aromatic compounds.

| Bioremediation Strategy | Principle | Potential Application for Chlorinated Aromatics |

| Bioaugmentation | Introduction of specialized microorganisms | Treatment of soils and groundwater contaminated with specific, persistent chlorinated compounds. |

| Metabolic Engineering | Genetic modification of microorganisms for enhanced degradation | Development of "designer microbes" for the targeted degradation of recalcitrant chlorinated aromatics. |

| Microbial Fuel Cells | Coupling contaminant degradation with electricity generation | Reductive dechlorination of chlorinated solvents and other aromatics in wastewater and groundwater. |

| Nanobioremediation | Combination of nanoparticles and microbial degradation | Enhanced in-situ and ex-situ treatment of highly chlorinated compounds in soil and water. |

| Phytoremediation | Use of plants and their associated microbes to clean up contaminants | Remediation of large areas of low to moderately contaminated soils. |

| Cometabolism | Fortuitous degradation of a contaminant by microbes growing on another substrate | In-situ bioremediation of groundwater plumes containing chlorinated solvents like TCE. |

While these strategies show great promise, further research is needed to optimize their performance, reduce costs, and ensure their long-term effectiveness and ecological safety in field applications. A deeper understanding of the microbial enzymatic pathways involved in the degradation of chlorinated aromatics is crucial for the development of more efficient and scalable bioremediation technologies nih.gov.

Computational and Theoretical Chemistry Investigations of 1 Chloro 2 3 Chloropropyl Benzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into molecular structure and electronic properties. Methodologies such as Density Functional Theory (DFT) are routinely employed to predict the geometries, energies, and electronic distribution of molecules.

Conformational Analysis and Energy Minima Determination

For a flexible molecule like 1-Chloro-2-(3-chloropropyl)benzene, which possesses a rotatable propyl chain, a thorough conformational analysis would be the first step in a computational study. This would involve systematically rotating the single bonds of the chloropropyl group to map out the potential energy surface. The goal of this process is to identify all the stable conformers (energy minima) and the transition states that connect them. The relative energies of these conformers would determine their population distribution at a given temperature. However, no such analysis has been documented for this specific compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. chemrestech.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. bhu.ac.in For this compound, a calculation of its FMOs would reveal the most likely sites for electrophilic and nucleophilic attack. Without any published research, the specific energies and spatial distributions of the HOMO and LUMO for this compound remain unknown.

Reaction Mechanism Prediction and Simulation Using Computational Methods

Computational methods can be instrumental in elucidating the step-by-step pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Localization and Energy Barrier Calculations for Key Reactions

For any potential reaction involving this compound, such as nucleophilic substitution at the chloropropyl chain or electrophilic aromatic substitution on the benzene (B151609) ring, computational chemists would aim to locate the transition state structure for each step. The energy of this transition state, relative to the reactants, determines the activation energy barrier, which is a critical factor in the reaction rate. At present, no such transition state analyses or energy barrier calculations have been reported for reactions involving this molecule.

Theoretical Studies on Solvent Effects and Catalytic Interactions

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. bhu.ac.in Computational models, such as implicit and explicit solvation models, can be used to simulate these solvent effects. Similarly, the role of a catalyst in a reaction can be investigated by modeling its interaction with the reacting molecules. Such theoretical studies could provide valuable insights into optimizing reaction conditions for this compound, but this area remains uninvestigated.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules move and interact with each other over time. These simulations can be used to study the bulk properties of a substance and the formation of larger assemblies. For this compound, MD simulations could reveal how its molecules pack in the solid state or behave in a liquid environment. Information on its potential for self-assembly, driven by intermolecular forces such as van der Waals interactions and dipole-dipole interactions, would also be accessible through this method. To date, no molecular dynamics studies on this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives and Analogs

A typical QSAR investigation involves several key stages: the selection of a dataset of molecules, the calculation of molecular descriptors, the development of a mathematical model correlating these descriptors with activity, and rigorous model validation. researchgate.net

Hypothetical Dataset of this compound Derivatives

To build a QSAR model, a diverse set of derivatives of the parent compound, this compound, would be required. These derivatives would be designed to exhibit a range of physicochemical properties. Modifications could be introduced at two primary locations: the aromatic ring and the aliphatic side chain. For instance, substituents with varying electronic and hydrophobic characteristics (e.g., -F, -Br, -CH₃, -OCH₃, -NO₂) could be introduced at different positions on the benzene ring. Additionally, alterations to the 3-chloropropyl side chain, such as changing the position of the chlorine atom or the length of the alkyl chain, would provide further structural diversity.

Molecular Descriptors

The next step involves calculating a wide array of molecular descriptors for each derivative. These numerical values represent different aspects of the molecular structure and are broadly categorized as follows:

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is a crucial descriptor that quantifies the lipophilicity of a molecule. nih.govuwec.edu It is critical for modeling processes like membrane transport and interaction with hydrophobic pockets in biological receptors. For chlorinated benzenes, hydrophobicity is a known factor in their environmental accumulation and toxicity. acs.org

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule. The Hammett substituent constant (σ) is a classic example that describes the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. uwec.edu Quantum chemical calculations can provide a wealth of electronic descriptors, including:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. oup.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability and electrophilicity of a molecule. nih.govoup.com

Atomic Charges: Indicate the distribution of charge within the molecule. For halogenated aromatic compounds, electronic properties like electrophilicity have been shown to be significant predictors of reactivity and toxicity. nih.govnih.gov

Steric Descriptors: These parameters account for the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and various topological indices that describe molecular branching and shape. uwec.edu Steric factors are crucial for determining how well a molecule fits into a receptor binding site.

3D Descriptors: In more advanced 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated and used as descriptors. researchgate.netresearchgate.netnih.gov These methods provide a three-dimensional map highlighting regions where modifications to the structure would likely enhance or diminish activity.

Conceptual QSAR Data Table

The following interactive table illustrates the type of data that would be compiled for a QSAR study of hypothetical this compound derivatives. The biological activity is represented as pActivity (the negative logarithm of a measured activity, such as an IC₅₀ value), which would be experimentally determined.

| Compound Name | Substituent (Position) | log P | E_LUMO (eV) | Molar Refractivity | pActivity (Hypothetical) |

|---|---|---|---|---|---|

| This compound | None | 4.10 | -0.5 | 50.2 | 5.0 |

| 1-Chloro-4-fluoro-2-(3-chloropropyl)benzene | 4-Fluoro | 4.25 | -0.6 | 50.1 | 5.2 |

| 4-Bromo-1-chloro-2-(3-chloropropyl)benzene | 4-Bromo | 4.80 | -0.7 | 55.9 | 5.5 |

| 1-Chloro-2-(3-chloropropyl)-4-methylbenzene | 4-Methyl | 4.65 | -0.4 | 54.8 | 4.8 |

| 1-Chloro-2-(3-chloropropyl)-4-nitrobenzene | 4-Nitro | 3.90 | -1.5 | 55.0 | 6.1 |

| 1,4-Dichloro-2-(3-chloropropyl)benzene | 4-Chloro | 4.70 | -0.8 | 55.2 | 5.7 |

Model Development and Validation

With the dataset compiled, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to generate a mathematical equation linking the descriptors to the biological activity. For example, a hypothetical MLR equation might look like:

pActivity = c₀ + c₁ (log P) + c₂ (E_LUMO) + c₃ (MR)

The quality and predictive power of the resulting QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of molecules are essential to ensure the model is robust and not a result of chance correlation. researchgate.netnih.gov The insights gained from a validated QSAR model, such as the relative importance of hydrophobicity, electronics, and sterics, can then guide the rational design of new, more potent, or less toxic analogs of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-2-(3-chloropropyl)benzene, and what reaction conditions optimize yield?

- Methodology : A common approach involves Friedel-Crafts alkylation of benzene derivatives with chlorinated propane precursors. For example, reacting 3-chloropropyl chloride with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like polyalkylation .

- Optimization : Use stoichiometric excess of chlorobenzene to drive the reaction, and purify via fractional distillation under reduced pressure (boiling point ~191°C at 7 mmHg) .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols : Wear polyvinyl alcohol (PVA) or Viton gloves (>8-hour breakthrough resistance) and Tychem® CPF 4 coveralls. Use supplied-air respirators above 10 ppm exposure .

- First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and administer oxygen if needed. Decontaminate surfaces with ethanol or isopropanol .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Methods :

- NMR : ¹H and ¹³C NMR to confirm alkyl chain substitution patterns and chlorine positions.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular ion detection (m/z 154.637) .

- IR Spectroscopy : Peaks at ~550–650 cm⁻¹ (C-Cl stretch) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights : The β-chlorine in the propyl chain creates steric hindrance, favoring SN1 over SN2 mechanisms in polar solvents (e.g., DMF). Electronic effects from the benzene ring stabilize carbocation intermediates, enhancing reactivity .

- Experimental Design : Compare reaction rates with/without bulky bases (e.g., DBU) to probe steric effects. Monitor intermediates via in situ IR or GC-MS .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

- Degradation Studies :

- Hydrolysis : Slow under neutral conditions but accelerates in alkaline media (pH >10) via dechlorination.

- Photolysis : UV irradiation in aqueous solutions generates chlorinated byproducts (e.g., 2-chlorobenzaldehyde) .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?

- Data Reconciliation : Cross-validate measurements using differential scanning calorimetry (DSC) and gas chromatography. For example, reported boiling points range from 191–193°C at 6–7 mmHg; discrepancies may arise from impurities or calibration errors .

- Standardization : Adopt NIST-traceable reference materials and report uncertainty intervals in publications .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Process Optimization :

- Use flow chemistry to control exothermic reactions and reduce byproduct formation.

- Implement in-line FTIR for real-time monitoring of alkylation progress .

Methodological Challenges

Q. What advanced techniques are required to analyze trace impurities in this compound?

- Hyphenated Methods : LC-MS/MS with a C18 column (mobile phase: acetonitrile/water) detects impurities at ppm levels. For chlorinated byproducts, use GC-ECD (electron capture detection) .

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.